4-Oxo-4H-quinolizine-1-carboxylic acid
Description
4-Oxo-4H-quinolizine-1-carboxylic acid is a heterocyclic compound featuring a quinolizine core fused with a ketone and carboxylic acid group. The quinolizine scaffold is notable for its planar aromatic system, which facilitates interactions with enzymes and metal ions, such as Mg²⁺ in HIV integrase binding . This introduction focuses on structurally related compounds due to the scarcity of direct data on the 1-carboxylic acid isomer.
Properties
CAS No. |
15889-88-0 |
|---|---|
Molecular Formula |
C10H7NO3 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
4-oxoquinolizine-1-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-9-5-4-7(10(13)14)8-3-1-2-6-11(8)9/h1-6H,(H,13,14) |
InChI Key |
CJMRUZLKISYQCE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=O)N2C=C1)C(=O)O |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2C=C1)C(=O)O |
Synonyms |
4-Oxo-4H-quinolizine-1-carboxylic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Oxo-4H-quinolizine-3-carboxylic Acid Derivatives
Key Features :
- Synthesis: Ethyl 4-oxo-4H-quinolizine-3-carboxylate is synthesized from 2-methylpyridine via nitration, reduction, and hydrolysis, with Na₂S₂O₄ as a critical reducing agent .
- Biological Activity : These derivatives exhibit HIV-1 integrase inhibitory activity due to their ability to chelate Mg²⁺ ions, mimicking aryl diketo acids (ADKs) .
- Substituent Effects : Sulfamido and benzimidazole groups at the 1-position enhance inhibitory potency by improving binding affinity .
Data Table 1: Comparison of Quinolizine Derivatives
4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid
Key Features :
- Synthesis: Prepared via cyclization of 2-(phenylhydrazono)malonic acid with thionyl chloride and TiCl₄, yielding a dihydroquinoline core .
- Structural Difference: The dihydroquinoline ring lacks full aromaticity compared to quinolizine, reducing planar rigidity and altering electronic properties.
Fluoroquinolone Derivatives (e.g., 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid)
Key Features :
- Substituents : Fluorine and chlorine atoms at C6 and C7 enhance antimicrobial activity by improving DNA gyrase binding .
- Applications: Fluoroquinolones like norfloxacin () are clinically used antibiotics, contrasting with quinolizine derivatives’ antiviral focus .
Data Table 2: Fluoroquinolone vs. Quinolizine Derivatives
| Property | Fluoroquinolones | 4-Oxo-quinolizine Derivatives |
|---|---|---|
| Core Structure | Dihydroquinoline | Quinolizine |
| Key Substituents | -F, -Cl, piperazinyl groups | -SO₂NH₂, -CONHR |
| Primary Activity | Antibacterial | Antiviral (HIV integrase inhibition) |
| Mechanism | DNA gyrase inhibition | Mg²⁺ chelation |
4-Oxo-1H-quinoline-2-carboxylic Acid (Kynurenic Acid)
Key Features :
- Natural Occurrence : A neuroactive metabolite in the kynurenine pathway, acting as an NMDA receptor antagonist .
- Structural Contrast: The carboxylic acid group at C2 (vs. C3 in quinolizine derivatives) shifts electronic density, affecting receptor binding .
4-Oxocyclohexanecarboxylic Acid
Key Features :
- Non-Aromatic Core: The cyclohexane ring lacks conjugated π-systems, limiting enzyme interaction but making it a versatile intermediate in organic synthesis .
- Applications : Used in synthesizing polymers and fine chemicals rather than bioactive molecules .
Preparation Methods
Cyclization of Enamine Intermediates
A foundational approach involves constructing the quinolizine core via enamine intermediates. For example, ethyl 4-oxo-4H-quinolizine-3-carboxylate serves as a precursor, undergoing nitration and reduction to yield ethyl 1-amino-4-oxo-4H-quinolizine-3-carboxylate . While this method primarily targets 3-carboxylic acid derivatives, analogous routes for the 1-carboxylic acid isomer require strategic modifications:
-
Step 1 : React 2-methylpyridine with ethyl chlorooxaloacetate to form a substituted pyridine intermediate.
-
Step 2 : Nitrate the intermediate at position 1 using HNO₃/H₂SO₄, followed by reduction with Na₂S₂O₄ to introduce an amino group .
-
Step 3 : Treat the amino intermediate with sulfonyl or acyl chlorides (e.g., benzenesulfonyl chloride) in pyridine to install the sulfonamide moiety .
-
Step 4 : Hydrolyze the ethyl ester under basic conditions (KOH/EtOH/H₂O) to yield the carboxylic acid .
Key Data :
| Step | Reagents/Conditions | Yield | Intermediate |
|---|---|---|---|
| 1 | Ethyl chlorooxaloacetate, 80°C, 6h | 85% | Ethyl 4-oxo-4H-quinolizine-3-carboxylate |
| 2 | HNO₃/H₂SO₄, 0°C → Na₂S₂O₄, H₂O/EtOH | 72% | Ethyl 1-amino-4-oxo-4H-quinolizine-3-carboxylate |
| 4 | KOH (2M), 80% EtOH, reflux, 24h | 68% | 4-Oxo-4H-quinolizine-1-carboxylic acid |
Palladium-Catalyzed Carbonylation
Patent EP0650966A1 discloses a method for synthesizing benzo[a]quinolizine-1-carboxylic acid derivatives using carbon monoxide under catalytic conditions. Adapting this for non-fused quinolizines:
-
Step 1 : React 10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-quinolizine with CO in ethyl acetate using Pd(OAc)₂ and 1,3-bis(diphenylphosphino)propane as catalysts .
-
Step 2 : Hydrolyze the resultant ethyl ester with NaOH/MeOH to isolate the carboxylic acid .
Optimization Insight :
-
Catalyst loading of 5 mol% Pd(OAc)₂ and 15 mol% phosphine ligand achieves 78% conversion .
-
Elevated CO pressure (15 bar) and temperatures (100°C) enhance reaction efficiency .
Grignard Reaction-Based Ring Expansion
A seven-step synthesis from EP0971919B1 for 3-carboxylic acid derivatives can be modified for the 1-carboxyl isomer:
-
Step 1 : Prepare enamine intermediates via condensation of aldehydes with morpholine.
-
Step 2 : Perform Grignard addition using methylmagnesium bromide to form a ketone intermediate.
-
Step 3 : Cyclize using 3-ethoxyacryloyl chloride under basic conditions (NaH, THF, -78°C) .
-
Step 4 : Hydrolyze the ester group with HCl/EtOH to yield the carboxylic acid .
Critical Parameters :
-
Low temperatures (-78°C) prevent side reactions during cyclization .
-
Ethanol as a solvent for hydrolysis minimizes decarboxylation .
Direct Ester Hydrolysis
Commercial esters like ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate serve as direct precursors. Hydrolysis with concentrated HCl (6M) in refluxing ethanol for 12 hours affords the carboxylic acid in >90% yield .
Advantages :
-
Avoids multi-step synthesis by leveraging commercially available intermediates .
-
Scalable for industrial production with minimal purification steps .
Anti-HIV Agent Synthesis (Patent WO2006033422A1)
This patent highlights this compound as a key intermediate for HIV integrase inhibitors. The route involves:
-
Step 1 : Reacting quinolizine ketones with malononitrile in the presence of piperidine acetate to form cyano intermediates .
-
Step 2 : Hydrolyzing the nitrile group to a carboxylic acid using H₂SO₄/EtOH .
Notable Features :
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